o-Chloroanilinoacetonitrile
Description
o-Chloroanilinoacetonitrile (systematic name: 2-[(2-Chlorophenyl)amino]acetonitrile) is a nitrile derivative featuring an ortho-chlorinated aniline group attached to an acetonitrile backbone. Nitriles like this are valued for their reactivity, enabling transformations into amines, carboxylic acids, or heterocycles.
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-(2-chloroanilino)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,11H,6H2 |
InChI Key |
XXYSYFREIHZHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Structural Similarity
The position of chlorine substitution on the aromatic ring significantly influences physicochemical properties and reactivity. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
- Electronic Effects : Dichlorinated variants (e.g., 2,6-dichloro) exhibit stronger electron-withdrawing character, accelerating nucleophilic aromatic substitution (NAS) reactions.
- Heterocyclic Systems: Pyridine-based nitriles (e.g., 6-chloronicotinonitrile) demonstrate distinct solubility and reactivity due to nitrogen incorporation in the aromatic ring.
Physicochemical Properties
While direct data for o-chloroanilinoacetonitrile is sparse, trends from analogs suggest:
Table 2: Inferred Property Comparison
Notes:
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